![molecular formula C11H10N2O4S B493887 {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 708243-99-6](/img/structure/B493887.png)

{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid, also known as CMBTA, is a compound belonging to the family of carboxylic acids. CMBTA is a derivative of benzimidazole, which is a heterocyclic aromatic compound that is found in many different compounds. CMBTA has been studied extensively in the scientific community due to its unique properties. It has been used in a variety of applications, including as a reagent for synthesis, as a precursor for other compounds, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Studies :

- The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a derivative, was used in the synthesis of a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions, yielding moderate to excellent results (Ghandi, Zarezadeh, & Taheri, 2010).

- In another study, the synthesis of 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate from benzimidazole and chloroacetic acid was achieved. The crystal structure of the synthesized compound was determined by X-ray diffraction, and its spectral properties and equilibrium dissociation constant (Ka) were analyzed (Ling, 2010).

Biological Activities :

- A study on the synthesis and immunotropic activity of (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles highlighted the potential of these compounds in immunotropic applications (Khaliullin et al., 2004).

- The synthesis and evaluation of benzimidazole derivatives, including acetic acid derivatives, for anti-tubercular and antimicrobial activities were investigated. The synthesized compounds displayed promising anti-tubercular activity compared to the standard drug streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Chemical Properties and Reactions :

- A series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids were synthesized and exhibited pronounced antioxidant activity (Chornous, Palamar, Yaremii, & Vovk, 2013).

- The study of the tautomerism and isomerism in antitrichinellosis active benzimidazoles, including (1H-benzimidazol-2-ylthio)acetic acids, provided insights into the morphological features and stability of these compounds (Anichina et al., 2017).

Mechanism of Action

Target of Action

The targets of such compounds are often proteins or enzymes in the body. These could include receptors, ion channels, or enzymes involved in metabolic pathways. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound might interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. This can lead to changes in the conformation or activity of the target protein or enzyme .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could either inhibit or enhance the activity of the enzyme, thereby affecting the overall pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling to alterations in metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

properties

IUPAC Name |

2-[2-(carboxymethylsulfanyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-9(15)5-13-8-4-2-1-3-7(8)12-11(13)18-6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJSCTOOLKMNHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)

![2-(2-{[2-(3-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493807.png)

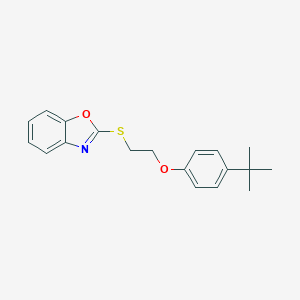

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)

![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)

![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)

![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)

![2-[(1-Phenyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493815.png)

![3-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}propane-1,2-diol](/img/structure/B493816.png)

![2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B493819.png)

![2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493820.png)

![[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493823.png)

![2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B493826.png)

![8-{[2-(2-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B493827.png)